
1-Chloro-2-(methoxymethyl)buta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(methoxymethyl)buta-1,3-diene is an organic compound characterized by the presence of a chlorine atom, a methoxymethyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(methoxymethyl)buta-1,3-diene typically involves the reaction of 1,3-butadiene with chloromethyl methyl ether in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(methoxymethyl)buta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Cycloaddition Reactions: The conjugated diene system allows for cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium ethoxide and potassium iodide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Cycloaddition Reactions: Dienophiles like maleic anhydride or ethylene are employed under controlled temperature and pressure conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Epoxides and other oxygenated products.
Cycloaddition Reactions: Cyclic compounds with varying ring sizes.
Scientific Research Applications
1-Chloro-2-(methoxymethyl)buta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-2-(methoxymethyl)buta-1,3-diene involves its interaction with various molecular targets. The conjugated diene system allows for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The presence of the chlorine atom and methoxymethyl group influences the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 1-Chloro-2-methylbutane
- 1-Chloro-3-methyl-2-butene
- 2-Bromo-1,3-dichlorobut-2-ene
Comparison: 1-Chloro-2-(methoxymethyl)buta-1,3-diene is unique due to its specific substitution pattern and the presence of a conjugated diene system.
Properties
CAS No. |
55159-56-3 |
|---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
1-chloro-2-(methoxymethyl)buta-1,3-diene |
InChI |
InChI=1S/C6H9ClO/c1-3-6(4-7)5-8-2/h3-4H,1,5H2,2H3 |
InChI Key |
ZSTYMNKJNULQGE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=CCl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


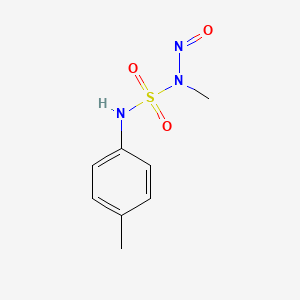
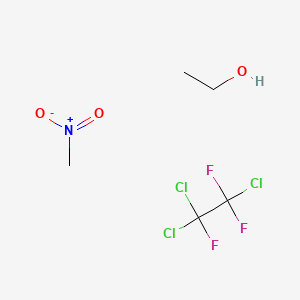
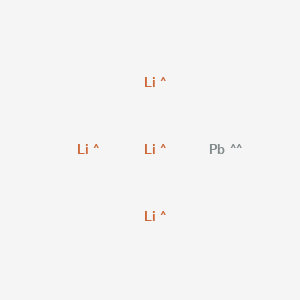
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
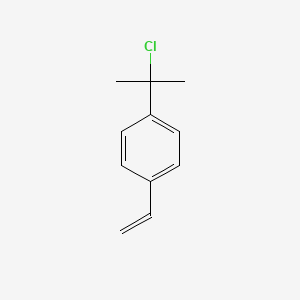

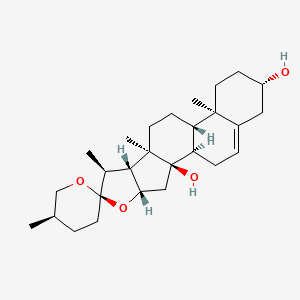
![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)

![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)

![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)
